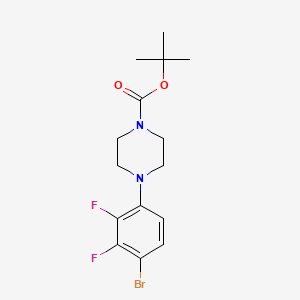

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 4-bromo-2,3-difluorophenyl substituent. This structure is designed to balance lipophilicity, stability, and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrF2N2O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)11-5-4-10(16)12(17)13(11)18/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDXJHUJRDCNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2,3-difluorophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that piperazine derivatives exhibit significant antidepressant effects. The presence of the bromine and difluorophenyl groups may enhance binding affinity to serotonin receptors, which are crucial in mood regulation .

- Antitumor Properties : Some studies suggest that compounds containing piperazine rings can inhibit tumor growth by interfering with cellular signaling pathways. The specific substitution pattern of the difluorophenyl moiety may contribute to its efficacy against certain cancer types .

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for various transformations, enabling the creation of more complex structures.

- Synthetic Routes : this compound can be synthesized through nucleophilic substitution reactions or coupling reactions with other functionalized piperazines or anilines. This versatility is valuable in designing new compounds with tailored properties for specific applications .

Biological Studies

The compound is also utilized in biological research to study molecular interactions and mechanisms of action.

- Target Identification : It can be used to probe interactions with specific receptors or enzymes, providing insights into the biological pathways involved in various diseases .

- Structure-Activity Relationship (SAR) Studies : By modifying the piperazine structure and substituents, researchers can assess how changes affect biological activity, aiding in the optimization of lead compounds for therapeutic use .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups are widely used in drug discovery due to their modular synthesis and tunable properties. Below is a detailed comparison of the target compound with structurally analogous derivatives from the literature:

Structural and Electronic Properties

Stability and Reactivity

- Acid Sensitivity : The target compound’s tert-butyl carbamate group is acid-labile, a feature shared with analogs like 1a and 1b (), which degrade in simulated gastric fluid. However, the bromo and difluoro groups may slow hydrolysis compared to triazole-containing derivatives .

- Synthetic Reactivity : Introducing the 4-bromo-2,3-difluorophenyl group likely requires Buchwald-Hartwig amination or Ullman coupling, similar to methods in and , where CuI/K3PO4 catalyze aryl amination . In contrast, sulfonamide derivatives () form via nucleophilic substitution with sulfonyl chlorides .

Physicochemical Data

Research Findings and Trends

Electron-Withdrawing Groups : Bromine and fluorine in the target compound enhance electrophilicity, favoring SNAr reactions, whereas nitro groups () limit stability in reducing environments .

Biological Relevance : Bulky substituents (e.g., naphthyridine in ) improve selectivity for CDK8/19 inhibition, suggesting that the target’s bromo-difluoro group may similarly refine target engagement .

Synthetic Flexibility : Piperazine intermediates like 1 () are pivotal for synthesizing benzimidazoles, indicating the target compound’s utility in constructing bioactive heterocycles .

Biological Activity

Tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate (CAS Number: 1121599-63-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits antitumor properties , likely through the induction of apoptosis in cancer cells. This effect is mediated by the modulation of cellular signaling pathways associated with cell survival and death.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via p53 activation |

| U-937 (monocytic leukemia) | 2.41 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 0.11 | Microtubule destabilization |

These findings suggest that this compound may act similarly to established chemotherapeutic agents by disrupting microtubule dynamics and triggering apoptotic pathways .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating that it significantly inhibits cell proliferation in a dose-dependent manner. The highest potency was observed against MCF-7 cells, with an IC₅₀ value of 0.65 μM .

- Flow Cytometry Analysis : Flow cytometry assays indicated that the compound effectively induces apoptosis in treated cancer cells. This was evidenced by increased levels of cleaved caspase-3 and altered expression of pro-apoptotic and anti-apoptotic proteins .

- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in cancer progression, indicating a potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl 4-(4-bromo-2,3-difluorophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives can react with aryl bromides (e.g., 4-bromo-2,3-difluorophenyl substrates) under Suzuki-Miyaura conditions. Key parameters include:

- Catalyst: Pd(dppf)Cl₂ (1–5 mol%) .

- Base: K₃PO₄ in acetonitrile/water mixtures .

- Microwave-assisted heating (100°C, 30 min) improves reaction efficiency .

- Yields >90% are achievable with automated flash chromatography purification (e.g., 5–15% EtOAc in CH₂Cl₂) .

Q. How can researchers resolve challenges in purifying this compound intermediates?

- Methodological Answer : Common impurities include unreacted starting materials and regioisomers. Strategies include:

- Chromatography : Use silica gel columns with gradient elution (e.g., 0–100% acetone in CHCl₃) .

- Acid-Base Extraction : Leverage the Boc group’s stability under basic conditions to isolate the product from acidic byproducts .

- Crystallization : Optimize solvent systems (e.g., EtOH/water mixtures) based on solubility differences .

Q. What spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic peaks?

- Methodological Answer :

- ¹H NMR : Piperazine protons appear as a multiplet at δ 2.8–3.5 ppm; tert-butyl groups show a singlet at δ 1.4 ppm .

- ¹³C NMR : Carbonyl (C=O) of the Boc group resonates at δ 155–160 ppm; aromatic carbons adjacent to fluorine exhibit splitting (¹³C-¹⁹F coupling) .

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How does the electronic environment of the 4-bromo-2,3-difluorophenyl moiety influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The bromine and fluorine substituents direct coupling reactions via electronic and steric effects:

- Bromine : Acts as a leaving group in Pd-catalyzed couplings, with reactivity enhanced by electron-withdrawing fluorine substituents .

- Fluorine : Ortho/para-directing effects alter π-electron density, favoring cross-coupling at the less hindered position. Computational studies (DFT) can predict regiochemical outcomes .

- Case Study : Coupling with pyridinylboronic esters under microwave conditions achieves >85% yield .

Q. What computational models are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to prolyl hydroxylases (e.g., HIF-PH inhibitors) .

- MD Simulations : GROMACS or AMBER can assess stability of piperazine-Boc interactions in aqueous environments .

- QSAR : Correlate substituent effects (e.g., Br vs. Cl) with inhibitory activity using Hammett parameters .

Q. How can researchers address contradictory data in catalytic efficiency between batch and flow synthesis methods?

- Methodological Answer :

- Batch Reactors : Higher catalyst loading (5 mol%) compensates for slower mixing but increases costs .

- Flow Systems : Microreactors improve heat/mass transfer, enabling lower Pd loadings (1 mol%) and shorter reaction times .

- Troubleshooting : Monitor reaction progress via inline IR or LC-MS to identify intermediates causing variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.